molecular formula C9H8S B8683282 2h-thiochromene CAS No. 254-37-5

2h-thiochromene

Cat. No.: B8683282
CAS No.: 254-37-5
M. Wt: 148.23 g/mol
InChI Key: ONJRTQUWKRDCTA-UHFFFAOYSA-N
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Description

2H-Thiochromene is a benzannulated sulfur-containing heterocycle that serves as a versatile scaffold in chemical and pharmaceutical research. This compound is a thiopyran derivative fused with a benzene ring, where the sulfur atom replaces the oxygen found in classical 2H-chromenes, offering distinct electronic properties for material and medicinal chemistry studies . While specific biological data for the parent compound is limited, its structural framework is of significant interest. Chromene-based derivatives are widely investigated for a range of biological activities, including potential antiviral effects against plant viruses like Potato virus Y, anticancer properties through tubulin binding and caspase activation, and antimicrobial actions . The core this compound structure provides a foundation for developing molecular sensors. Related chromene compounds are functionalized for specific ion detection; for instance, coumarin-chromene hybrids can be immobilized on mesoporous silica to create selective fluorescent sensors for metal ions such as Ag⁺ in aqueous media . Researchers value this compound for rational drug design and molecular hybridization strategies, leveraging its potential for intramolecular hydrogen bonding to enhance structural stability . The compound is offered for research purposes as a building block for synthesizing more complex, bioactive molecules or functional materials. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

254-37-5

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

IUPAC Name

2H-thiochromene

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2

InChI Key

ONJRTQUWKRDCTA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for 2h Thiochromenes and Their Derivatives

General Strategic Approaches

The construction of the 2H-thiochromene scaffold can be achieved through several general strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity. These approaches primarily involve the formation of the heterocyclic ring through various bond-forming reactions.

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of 2H-thiochromenes. These methods typically involve the intramolecular formation of a carbon-sulfur or a carbon-carbon bond to close the thiopyran ring.

One common approach is the 6-endo-dig cyclization of S-aryl propargyl sulfides . This method has been shown to be effective for producing 2H-thiochromenes. The nature of the substituent at the propargylic position is crucial for the success of these reactions, influencing whether the cyclization proceeds via an intramolecular silver-catalyzed alkyne hydroarylation or an N-iodosuccinimide-promoted iodoarylation. researchgate.net For instance, a PTSA-catalyzed thiolation of propargylic alcohols can be used to prepare the necessary S-aryl propargyl sulfide (B99878) precursors. researchgate.net

Another notable cyclization strategy involves the reaction of 2-mercaptobenzaldehydes with various reaction partners. For example, the reaction with α,β-unsaturated aldehydes, promoted by an organocatalyst, can lead to chiral this compound-3-carbaldehydes. beilstein-journals.org Similarly, the reaction of 2-mercaptobenzaldehydes with β-substituted vinyl PT-sulfones, catalyzed by diphenylprolinol TMS ether, can afford 3,4-unsubstituted 2H-thiochromenes through a cascade sulfa-Michael/Julia-Kocienski olefination. acs.org

Domino reactions that incorporate a cyclization step are also prevalent. For instance, a domino Knoevenagel-cyclization of 2H-chromene derivatives bearing an o-formylaryl amine or ether side-chain can produce complex condensed heterocycles. bohrium.com The mechanism of the cyclization step in these domino reactions can vary, including concerted intramolecular hetero Diels-Alder reactions or stepwise polar [2+2] cycloadditions. bohrium.com

Furthermore, the reaction between 2-mercaptobenzyl alcohol and carbohydrate-derived nitroalkenes can be used to synthesize chiral 3-nitro-2H-thiochromenes. soton.ac.uk This process occurs under mild, solventless conditions with DABCO as a catalyst. soton.ac.uk

The table below summarizes selected examples of cyclization reactions for the synthesis of 2H-thiochromenes.

Starting MaterialsReagents/CatalystsProduct TypeRef.
S-Aryl propargyl sulfidesAg catalyst or N-iodosuccinimide2H-Thiochromenes researchgate.net
2-Mercaptobenzaldehydes and α,β-unsaturated aldehydes(S)-Diphenylpyrrolinol silyl (B83357) ether, benzoic acidChiral this compound-3-carbaldehydes beilstein-journals.org
2-Mercaptobenzaldehydes and β-substituted vinyl PT-sulfonesDiphenylprolinol TMS ether3,4-Unsubstituted 2H-thiochromenes acs.org
2-Mercaptobenzyl alcohol and carbohydrate-derived nitroalkenesDABCOChiral 3-nitro-2H-thiochromenes soton.ac.uk

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like 2H-thiochromenes.

A notable example is the three-component 1,3-dipolar cycloaddition reaction for the synthesis of spiro-heterocycles containing a thiochromene scaffold. researchgate.net This reaction involves the condensation of isatin (B1672199) derivatives with L-proline to generate an azomethine ylide, which then reacts with a chalcone-based thiochromene scaffold. researchgate.net

MCRs have also been employed in the synthesis of 2H-chromene derivatives incorporating phenylthiazolidinones, where key intermediates are subjected to MCRs under microwave assistance or conventional heating. nih.gov Although this example focuses on chromenes, the principles can be extended to their thio-analogs.

The following table provides an example of a multicomponent reaction for synthesizing thiochromene-containing scaffolds.

Reactant 1Reactant 2Reactant 3Product TypeRef.
Isatin derivativesL-prolineChalcone-based thiochromeneSpiro-heterocycles with thiochromene scaffold researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single flask without isolation of intermediates, are highly desirable for their operational simplicity and efficiency. Several one-pot protocols have been developed for the synthesis of 2H-thiochromenes.

A convenient one-pot method for synthesizing 2H-3-nitrothiochromenes involves the reaction of o-bromobenzaldehydes, sodium sulfide, and β-nitrostyrenes. scribd.com This transition-metal-free approach demonstrates high functional group tolerance. scribd.com The reaction proceeds by first reacting the o-bromobenzaldehyde with sodium sulfide, followed by the addition of the β-nitrostyrene and a base like potassium carbonate. scribd.com

Another one-pot strategy involves the acid-catalyzed in situ formation of chalcones from 2-(tert-butylthio)-benzaldehyde and subsequent reaction to form aryl-2H-thiochromen-methanones. nih.gov Similarly, a TiCl₄-promoted reaction of 2-tert-butylthiobenzaldehydes with activated alkenes provides a facile one-pot synthesis of 2H-thiochromenes. researchgate.net

Furthermore, a sequential one-pot Cu/Pd-catalyzed reaction has been mentioned as a methodology for synthesizing this compound derivatives. researchgate.net A one-pot NIS-promoted cyclization followed by a palladium-catalyzed carbonylation of propargylic thioethers has also been developed for the selective synthesis of thiochromenes containing an HFIP ester. nih.gov

The table below details examples of one-pot synthetic protocols for 2H-thiochromenes.

Starting MaterialsReagents/CatalystsProduct TypeRef.
o-Bromobenzaldehydes, Sodium sulfide, β-NitrostyrenesK₂CO₃2H-3-Nitrothiochromenes scribd.com
2-(tert-Butylthio)-benzaldehyde, Acetophenonesp-Toluenesulfonic acidAryl-2H-thiochromen-methanones nih.gov
2-tert-Butylthiobenzaldehydes, Activated alkenesTiCl₄2H-Thiochromenes researchgate.net
Propargylic thioethersNIS, Pd(OAc)₂, DPEphos, K₂CO₃HFIP ester-containing thiochromenes nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.org This approach allows for the rapid generation of analogues from a common advanced intermediate, facilitating structure-activity relationship studies. While specific examples focusing solely on the late-stage functionalization of the this compound core are not extensively detailed in the provided context, the principles of LSF are broadly applicable.

For the related 2H-chromene scaffold, transition metal-catalyzed asymmetric functionalization has been reported, which can be considered a form of late-stage modification. researchgate.net These reactions, such as hydroamination and hydroallylation, introduce new functional groups and stereocenters onto the pre-formed chromene ring. researchgate.netsemanticscholar.org For example, a copper-catalyzed asymmetric hydroallylation of 2H-thiochromenes with allylic phosphates has been developed to produce 4-allyl thiochromanes with high enantioselectivity. semanticscholar.org

The development of LSF strategies for 2H-thiochromenes is an active area of research, with the potential to significantly streamline the synthesis of diverse derivatives.

Catalytic Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of 2H-thiochromenes has greatly benefited from the development of various catalytic systems.

Transition Metal Catalysis

Transition metal catalysts are particularly effective in promoting a variety of transformations for the synthesis of 2H-thiochromenes and their derivatives. These catalysts can enable reactions that are otherwise difficult to achieve and can often provide high levels of selectivity.

Copper Catalysis: Copper catalysts have been utilized in several synthetic approaches. For instance, a sequential one-pot reaction involving copper and palladium catalysis is a known method for preparing this compound derivatives. researchgate.net A copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes using an allylic phosphate (B84403) electrophile has been developed, affording 4-allyl thiochromanes in high yields and excellent enantioselectivities. researchgate.netsemanticscholar.org This reaction is catalyzed by a CuCl/(R,R)-Ph-BPE complex. researchgate.net

Palladium Catalysis: Palladium catalysts are also prominent in this area. A one-pot synthesis involving an NIS-promoted cyclization followed by a palladium-catalyzed carbonylation of propargylic thioethers has been established for the synthesis of thiochromenes containing an HFIP ester. nih.gov The catalytic system for the carbonylation step consists of Pd(OAc)₂ and a phosphine (B1218219) ligand like DPEphos. nih.gov

Other Transition Metals: While copper and palladium are frequently used, other transition metals can also play a role. For example, nickel catalysis has been used for the synthesis of 2H-chromenes, and similar methodologies could potentially be adapted for 2H-thiochromenes. organic-chemistry.org

The table below presents examples of transition metal-catalyzed syntheses of 2H-thiochromenes and their derivatives.

Catalyst SystemStarting MaterialsReaction TypeProductRef.
CuCl/(R,R)-Ph-BPE2H-Thiochromenes, Allylic phosphateEnantioselective hydroallylation4-Allyl thiochromanes researchgate.netsemanticscholar.org
Pd(OAc)₂/DPEphosPropargylic thioethersNIS-promoted cyclization/CarbonylationHFIP ester-containing thiochromenes nih.gov
Sequential Cu/Pd catalysisNot specifiedNot specifiedThis compound derivatives researchgate.net
Palladium-Catalyzed Reactions

Metal-Free Catalysis

Metal-free catalytic systems, encompassing Brønsted acids, Lewis acids, and organocatalysts, offer sustainable and often complementary routes to 2H-thiochromenes. These methods avoid the cost and potential toxicity associated with transition metals.

Brønsted acids are effective catalysts for specific transformations leading to the this compound skeleton. A key application is in the final dehydration step of a multi-step synthesis. For example, 4-hydroxy-2,2-dimethylthiochromans, which can be prepared from the reduction of the corresponding thiochroman-4-ones, undergo an acid-catalyzed dehydration to furnish 2,2-dimethyl-2H-thiochromenes in good yields. This reaction is a crucial final step in a general synthesis pathway that starts from the Michael addition of thiophenols to 3-methyl-2-butenoic acid. researchgate.net

Lewis acids promote the formation of 2H-thiochromenes by activating substrates toward nucleophilic attack and cyclization. A facile, one-pot synthesis of 2H-thiochromenes has been developed using titanium tetrachloride (TiCl₄), a potent Lewis acid. researchgate.net This reaction involves the TiCl₄-promoted reaction of 2-tert-butylthiobenzaldehydes with activated alkenes. The Lewis acid activates the aldehyde, facilitating a cascade reaction that results in the formation of the thiochromene ring. researchgate.net

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 2H-thiochromenes. These reactions often proceed through cascade or domino mechanisms, enabling the rapid construction of molecular complexity from simple precursors.

One prominent example is the highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones. This reaction, catalyzed by the organocatalyst diphenylprolinol TMS ether, yields a wide array of 2-substituted 2H-thiochromenes with excellent enantioselectivities (up to 99:1 er). The reaction is believed to proceed via an aromatic iminium intermediate.

Another effective class of organocatalysts are amidine-based molecules, such as homobenzotetramisole. These catalysts facilitate a reagent-free transformation of α,β-unsaturated thioesters into 2-substituted 2H-thiochromenes with high yields and enantioselectivities, producing carbon dioxide as the sole byproduct. Furthermore, simple bases like tetramethylguanidine (TMG) can promote cascade thiol-Michael-aldol-dehydration reactions between 2-mercaptobenzaldehyde (B1308449) and cinnamate (B1238496) esters to afford this compound-3-carboxylate derivatives in high yields. A bio-organic catalyst, taurine, has also been successfully employed in a one-pot, three-component Knoevenagel–Thia-Michael cascade to produce spiro thiochromene–oxindoles. researchgate.net

Organocatalysis
Enantioselective Organocatalysis

Enantioselective organocatalysis has emerged as a robust strategy for the asymmetric synthesis of 2H-thiochromenes, providing access to chiral molecules with high enantiopurity. A prominent approach involves tandem reactions catalyzed by chiral amines.

A highly effective method utilizes a cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones. acs.orgorganic-chemistry.org This reaction, catalyzed by diphenylprolinol TMS ether, proceeds via an aromatic iminium intermediate to furnish a diverse range of 2-substituted 2H-thiochromenes with excellent enantioselectivities, often up to a 99:1 enantiomeric ratio (er). acs.orgorganic-chemistry.org This tandem Michael-aldol reaction, promoted by (S)-diphenylpyrrolinol silyl ether, has been successfully applied to the reaction of α,β-unsaturated aldehydes with 2-mercaptobenzaldehydes, yielding chiral thiochromenes in high yields and enantioselectivities. researchgate.net

Amidine-based catalysts, such as homobenzotetramisole and its analogs, have also proven effective. These catalysts facilitate a reagent-free transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes, with carbon dioxide as the sole byproduct, achieving high yields and enantioselectivities. organic-chemistry.org

CatalystReactantsReaction TypeKey FindingsReference
Diphenylprolinol TMS ether2-Mercaptobenzaldehydes and β-substituted vinyl PT-sulfonesCascade sulfa-Michael/Julia-Kocienski olefinationYields a wide range of 2-substituted 2H-thiochromenes with excellent enantioselectivities (up to 99:1 er). acs.org, organic-chemistry.org
(S)-Diphenylpyrrolinol silyl ether2-Mercaptobenzaldehydes and α,β-unsaturated aldehydesTandem Michael-aldol reactionProvides one-pot access to chiral thiochromenes in high yields and high enantioselectivities. researchgate.net
Homobenzotetramisoleα,β-Unsaturated thioestersReagent-free catalytic transformationProduces 2-substituted thiochromenes with high yields and enantioselectivities; CO2 is the only byproduct. organic-chemistry.org
Non-Enantioselective Organocatalysis

While enantioselectivity is often a primary goal, non-enantioselective organocatalysis provides efficient and direct routes to racemic this compound derivatives. These methods are valuable for their simplicity and high yields.

A notable example is the use of tetramethylguanidine (TMG) to promote a cascade thiol-Michael-aldol-dehydration reaction. organic-chemistry.orgorganic-chemistry.org This process, involving the reaction of 2-mercaptobenzaldehyde with cinnamate esters, efficiently produces this compound-3-carboxylate derivatives bearing a variety of substituents in high yields. organic-chemistry.orgorganic-chemistry.org

CatalystReactantsReaction TypeKey FindingsReference
Tetramethylguanidine (TMG)2-Mercaptobenzaldehyde and cinnamate estersCascade thiol-Michael-aldol-dehydrationProvides this compound-3-carboxylate derivatives with diverse substituents in high yields. organic-chemistry.org, organic-chemistry.org
Selenolate Catalysis

Selenolate catalysis represents a novel strategy for the synthesis of chromene derivatives, which has been shown to be applicable for this compound construction. Lithium aryl selenolates have been identified as efficient nucleophilic catalysts in intramolecular Rauhut–Currier reactions. uj.edu.pl This methodology can produce both 2H- and 4H-chromenes, with the regioselectivity depending on the substituents. uj.edu.placs.org Specifically for 2H-chromene synthesis, aryl-ester derivatives are reacted, where the enolate formed attacks another part of the molecule to initiate cyclization. uj.edu.pl This tandem seleno-Michael/Michael reaction is a pioneering use of a nucleophilic seleno-organic catalyst for this purpose. acs.org

CatalystReactantsReaction TypeKey FindingsReference
Lithium aryl selenolatesChalcone derivatives (aryl-esters)Tandem seleno-Michael/Michael reaction (Intramolecular Rauhut–Currier)Efficiently catalyzes cyclization to form 2H-chromenes. The first example of using a catalytic amount of a nucleophilic seleno-organic catalyst for this transformation. uj.edu.pl, acs.org

Biocatalysis and Biotransformation Approaches

Biocatalysis is an emerging "green" tool in organic synthesis, utilizing enzymes to perform chemical transformations. researchgate.netresearchgate.net While its application is more established for oxygen-containing heterocycles, the principles are extending to sulfur analogs. For instance, α-amylase has demonstrated catalytic promiscuity in synthesizing 3-substituted 2H-chromenes through a domino oxa-Michael/aldol (B89426) condensation. researchgate.net This suggests a potential for similar enzymatic pathways using sulfur-based substrates, such as 2-mercaptobenzaldehyde, to access 2H-thiochromenes, although specific examples in the literature are still nascent. The use of enzymes from sources like Bacillus subtilis offers an environmentally friendly route for such syntheses. researchgate.net

Mechanistic Reaction Types in Synthesis

The synthesis of the this compound ring system is typically accomplished through cascade or tandem reactions that construct the heterocyclic ring in a single pot. Two fundamental mechanistic steps that are frequently exploited are Knoevenagel condensation and Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial C-C bond-forming reaction that serves as an entry point for the synthesis of various chromene and thiochromene derivatives. vjs.ac.vn The reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of this compound synthesis, this often involves the reaction of a salicylaldehyde (B1680747) derivative, which, after initial condensation, undergoes a subsequent intramolecular cyclization. For example, 2-imino-2H-chromene-3-carboxamides can be synthesized in high yield via the Knoevenagel condensation of salicylaldehydes with N-substituted cyanoacetamides. rsc.org A similar strategy, beginning with 2-mercaptobenzaldehyde, would logically lead to the thiochromene core. Organocatalytic cascade reactions combining a Knoevenagel condensation with a subsequent oxa-Michael addition have been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com

Michael Addition Reactions

The Michael addition, specifically the sulfa-Michael addition, is a cornerstone of this compound synthesis. This reaction involves the conjugate addition of a sulfur nucleophile (the thiol group of a 2-mercaptobenzaldehyde derivative) to an α,β-unsaturated carbonyl compound or other Michael acceptor. beilstein-journals.orgbeilstein-journals.org This step forms a key intermediate that subsequently undergoes an intramolecular cyclization (often an aldol condensation or similar ring-closing reaction) to yield the final this compound structure. acs.org

This mechanistic pathway is central to many of the organocatalytic methods discussed previously. For instance, the enantioselective synthesis of 3,4-unsubstituted 2H-thiochromenes relies on a cascade initiated by a sulfa-Michael addition. acs.orgorganic-chemistry.org Similarly, the TMG-catalyzed synthesis of this compound-3-carboxylates is initiated by a thiol-Michael addition between 2-mercaptobenzaldehyde and a cinnamate ester. organic-chemistry.org The versatility of the Michael addition allows for the use of a wide array of Michael acceptors, leading to a broad diversity of functionalized 2H-thiochromenes. researchgate.netacs.org

Diels-Alder Cycloadditions

The this compound ring system can function as an electron-rich diene in [4+2] Diels-Alder cycloaddition reactions. This reactivity allows for the construction of more complex, polycyclic molecular frameworks. Typically, densely substituted 2H-thiochromenes react with electron-deficient dienophiles. A notable feature of some of these reactions is their ability to proceed without the need for a catalyst or activator, providing straightforward access to novel molecular structures related to bioactive skeletons like cannabinoids. organic-chemistry.orgmdpi.commcmaster.ca These resulting Diels-Alder adducts have also been noted for their antiproliferative properties. mdpi.commcmaster.ca

Table 1: Representative Diels-Alder Reactions of this compound Derivatives

Diene (this compound Derivative)DienophileConditionsProductReference(s)
Substituted 3-E-styryl-2H-thiochromeneElectron-deficient dienophilesNo catalyst/activator mentionedTricyclic benzopyran-related skeleton organic-chemistry.orgmdpi.com
Densely substituted 2H-thiochromenesElectron-deficient dienophilesNot specifiedPolycyclic adducts mcmaster.ca

Baylis-Hillman Reactions

Table 2: Dual-Catalyst Baylis-Hillman Synthesis of 2H-Thiochromenes

Activated AlkeneCatalyst SystemSolventReaction TimeOverall Yield (%)ProductReference(s)
Methyl vinyl ketoneDBU / Ph₃PCHCl₃4 days723-Acetyl-2H-thiochromene nih.gov
Ethyl vinyl ketoneDBU / Ph₃PCHCl₃4 days733-Propionyl-2H-thiochromene nih.gov
AcrylonitrileDBU / Ph₃PCHCl₃4 days65This compound-3-carbonitrile nih.gov
Methyl acrylateDBU / Ph₃PCHCl₃4 days61Methyl this compound-3-carboxylate nih.gov
tert-Butyl acrylateDBU / Ph₃PCHCl₃4 days68tert-Butyl this compound-3-carboxylate nih.gov

Cascade and Domino Reactions

Cascade and domino reactions offer an efficient pathway to construct the this compound skeleton by forming multiple bonds in a single synthetic operation. A highly enantioselective method for synthesizing 3,4-unsubstituted 2H-thiochromenes has been developed using a cascade sulfa-Michael/Julia-Kocienski olefination. nih.gov This reaction, which proceeds between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones, is catalyzed by diphenylprolinol TMS ether and can achieve excellent enantioselectivities (up to 99:1 er). nih.gov

Another approach involves a domino reaction commencing with a Sonogashira and Ullmann type cross-coupling, which is then followed by a copper(I)-promoted additive cyclization of the sulfur heteroatom onto a triple bond. scispace.com Additionally, organocatalytic tandem reactions, such as the thio-Michael–aldol condensation between mercaptobenzaldehyde and α,β-unsaturated aldehydes, provide enantioselective routes to 2H-thiochromenes. wikipedia.org

Table 3: Cascade Reaction for Enantioselective Synthesis of 2H-Thiochromenes

2-Mercaptobenzaldehydeβ-Substituted Vinyl PT-SulfoneCatalystSolventYield (%)Enantiomeric Ratio (er)ProductReference(s)
2-Mercaptobenzaldehyde(E)-PT-sulfonyl-styreneDiphenylprolinol TMS etherToluene8598:22-Phenyl-2H-thiochromene nih.gov
5-Nitro-2-mercaptobenzaldehyde(E)-PT-sulfonyl-styreneDiphenylprolinol TMS etherToluene8699:16-Nitro-2-phenyl-2H-thiochromene nih.gov
2-Mercaptobenzaldehyde(E)-1-PT-sulfonyl-3-phenylpropeneDiphenylprolinol TMS etherToluene8298:22-Styryl-2H-thiochromene nih.gov

Oxidative Cross-Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) reactions are powerful tools for forming C-C and C-heteroatom bonds by activating C-H bonds. While many CDC applications focus on the oxygen analogue 2H-chromene, the methodology has been applied to thiochromene derivatives. scispace.comresearchgate.net For instance, a CDC reaction has been used for the synthesis of 3-sulfenylindole derivatives starting from 4-hydroxy-2H-chromene-2-thione and indole. nih.gov This specific transformation is achieved using molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in dimethyl sulfoxide (B87167) (DMSO) at room temperature, demonstrating a method for the functionalization of a thiochromene scaffold. nih.gov

Table 4: CDC Functionalization of a this compound Derivative

Thiochromene SubstrateCoupling PartnerReagentsSolventProductReference(s)
4-Hydroxy-2H-chromene-2-thioneIndoleI₂ (10 mol%), TBHP (1 equiv)DMSO3-((4-Hydroxy-2-thioxo-2H-chromen-3-yl)thio)indole derivative nih.gov

Intramolecular Alkyne Iodo/Hydroarylation Reactions

A robust method for the synthesis of substituted 2H-thiochromenes is the 6-endo-dig cyclization of S-aryl propargyl sulfides. scispace.comresearchgate.netacs.org This intramolecular reaction can be directed down two different pathways depending on the reagents used. acs.orgmdpi.com

Iodoarylation : Using N-iodosuccinimide (NIS) as an electrophilic iodine source promotes an electrophilic iodoarylation, yielding 4-iodo-2H-thiochromenes. acs.org

Hydroarylation : In the presence of a silver catalyst, an intramolecular alkyne hydroarylation occurs, leading to the formation of 4-unsubstituted 2H-thiochromenes. acs.org

The substitution pattern at the propargylic position of the starting material is crucial for the success of these cyclizations. researchgate.netacs.org This methodology is notably effective and has been applied to the synthesis of the retinoic acid receptor antagonist AGN194310. scispace.comacs.org

Table 5: Intramolecular Cyclization of S-Aryl Propargyl Sulfides

SubstrateReagent/CatalystReaction TypeProductReference(s)
S-Aryl propargyl sulfideN-Iodosuccinimide (NIS)Iodoarylation4-Iodo-2H-thiochromene derivative acs.org
S-Aryl propargyl sulfideSilver salt (e.g., AgNTf₂)HydroarylationThis compound derivative acs.org
Tertiary S-aryl propargyl sulfideNISIodoarylationDensely substituted this compound researchgate.netacs.org

Wittig Reactions

The Wittig reaction is a widely used method for olefination and can be applied in the context of this compound chemistry, primarily for functionalization. While intramolecular Wittig reactions are a known route for synthesizing the analogous 2H-chromene ring, specific examples for the direct formation of the this compound ring are less common in the surveyed literature. nih.govuva.nl However, the intermolecular Wittig reaction is employed to modify substituents on a pre-formed thiochromene skeleton. For example, 3-styryl-2H-chromenes can be synthesized from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes by reacting them with the appropriate phosphorus ylide. core.ac.uk This demonstrates the utility of the Wittig reaction for elaborating the structure of thiochromene derivatives.

Table 6: Wittig Functionalization of 2H-Chromene-3-carbaldehydes (Analogous Example)

Aldehyde SubstratePhosphorus YlideConditionsProductReference(s)
2-Aryl-4-chloro-2H-chromene-3-carbaldehydeBenzyltriphenylphosphonium ylideTHF, n-BuLi(Z/E)-2-Aryl-4-chloro-3-styryl-2H-chromene core.ac.uk

Petasis Reactions

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgacs.org This methodology is well-established for the synthesis of 2H-chromenes, where a salicylaldehyde, an amine, and a vinylboronic acid react to form the chromene ring after cyclization. The analogous synthesis of 2H-thiochromenes would require the use of 2-mercaptobenzaldehyde as the carbonyl component. The synthesis of this requisite precursor is known, suggesting the potential application of the Petasis reaction for accessing 2H-thiochromenes. While the direct application of the Petasis reaction to synthesize the this compound core has been noted, detailed examples with specific substrates and yields are not extensively documented in the available literature. mdpi.com

Ring-Closing Olefin Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic and heterocyclic compounds, including 2H-thiochromenes. wikipedia.orgorganic-chemistry.org This method typically involves the intramolecular cyclization of a diene substrate in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. The driving force for the reaction is often the formation of a volatile alkene byproduct, such as ethylene. organic-chemistry.org

For the synthesis of 2H-thiochromenes, a common strategy involves the preparation of an o-allylthio-substituted styrene (B11656) derivative. This precursor, upon treatment with an RCM catalyst, undergoes cyclization to furnish the desired this compound ring system. The versatility of this approach allows for the introduction of various substituents on both the aromatic ring and the pyran ring, making it a valuable method for generating libraries of this compound derivatives for further investigation. While many examples focus on the oxygen analogues (2H-chromenes), the principles are directly applicable to the sulfur-containing counterparts. researchgate.netwikipedia.orgacs.org

Claisen Rearrangement

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a classic and effective method for carbon-carbon bond formation and has been successfully applied to the synthesis of 2H-thiochromenes. beilstein-journals.orgnih.gov The thio-Claisen rearrangement, the sulfur analogue of the Claisen rearrangement, typically involves the thermal rearrangement of an aryl propargyl sulfide. nih.gov

In a typical sequence, a thiophenol is reacted with a propargyl halide to form the corresponding aryl propargyl sulfide. Heating this intermediate, often in a high-boiling solvent like N,N-diethylaniline, induces the rsc.orgrsc.org-sigmatropic rearrangement to form an allenyl intermediate, which then undergoes a 6π-electrocyclization to yield the this compound. beilstein-journals.orgresearchgate.net This method provides a regioselective route to 2H-thiochromenes and has been utilized in the synthesis of various substituted derivatives. clockss.org A notable application is in the synthesis of furo-fused 2H-thiochromenes, which exhibit interesting photochromic properties. researchgate.net

A recent development involves a cascade reaction featuring an aromatic Claisen rearrangement, followed by the formation of an o-quinone methide and a subsequent 6π-electrocyclization, providing an efficient route to 8-substituted 2H-chromenes, a strategy that holds promise for adaptation to this compound synthesis. acs.org

Electrocyclic Ring Closure

Electrocyclic ring closure reactions are a key step in several synthetic routes to 2H-thiochromenes. A 6π-electrocyclization is a common final step in cascade reactions that generate a transient o-quinone methide intermediate. rsc.orgresearcher.life

One such approach involves the thermolysis of enolizable vinyl quinones in a polar, aprotic solvent. rsc.orgCurrent time information in Bangalore, IN. The reaction is believed to proceed through enolization followed by a thermal 6π-electrocyclic reaction of the resulting quinone methide intermediate to afford the 2H-chromene. rsc.orgCurrent time information in Bangalore, IN. This methodology has been successfully applied in the total synthesis of natural products and can even be performed in a one-pot fashion starting from a Stille coupling reaction. rsc.org The principles of these electrocyclization reactions are foundational and can be extended to the synthesis of the corresponding thiochromene analogues. The stability and reactivity of the intermediate oxatriene or thiatriene system are crucial factors influencing the outcome of the reaction. researcher.life

Ylide Annulation Reactions

Ylide annulation reactions provide a versatile and efficient approach to the synthesis of various heterocyclic compounds, including 2H-thiochromenes. These reactions typically involve the reaction of a stable ylide with a suitable precursor to construct the heterocyclic ring.

One notable example is the tandem Michael addition/reverse Michael/allylic substitution reaction of an ylide generated from a halide and tetrahydrothiophene (B86538) (THT) to produce 2-substituted 2H-chromenes. rsc.org This reaction pathway was unexpected, as the formation of a cyclopropane (B1198618) was the anticipated outcome. rsc.org Another approach involves a [3+3] annulation of vinyl sulfoxonium ylides with quinones, where the regioselectivity can be controlled by the choice of catalyst. A boron-catalyzed reaction yields 2H-chromene-4-carboxylates, while a ruthenium(II) catalyst leads to the formation of 2H-chromene-2-carboxylates via a furan (B31954) intermediate. These ylide-based strategies offer novel and controllable routes to functionalized this compound derivatives.

β-Nitrostyrene-Based Reactions

Reactions involving β-nitrostyrenes are a popular and effective method for the synthesis of 3-nitro-2H-thiochromenes. These compounds are valuable intermediates that can be further functionalized. A common approach is the organocatalytic tandem Michael-aldol reaction between a 2-mercaptobenzaldehyde and a β-nitrostyrene.

For instance, the reaction of 2-mercaptobenzaldehydes with α,β-unsaturated aldehydes, promoted by a chiral organocatalyst like (S)-diphenylpyrrolinol silyl ether and a cocatalyst such as benzoic acid, can produce chiral this compound-3-carbaldehydes in good yields and with high enantioselectivity. Similarly, the reaction between salicylaldehydes and β-nitrostyrenes, catalyzed by organocatalysts, is a well-established method for the synthesis of 3-nitro-2H-chromenes, and this strategy is directly applicable to the synthesis of their thio-analogs. A convenient one-pot synthesis of 2H-3-nitrothiochromenes has been developed using o-bromobenzaldehydes, sodium sulfide, and β-nitrostyrenes, avoiding the need for transition metal catalysts.

Acyl Transfer Reactions

Acyl transfer reactions have been ingeniously employed in the catalytic synthesis of 2H-thiochromenes. A notable example is a novel, reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes, where carbon dioxide is the only byproduct. rsc.orgbeilstein-journals.org This reaction is initiated by an acyl transfer process and proceeds through a cascade mechanism.

Amidine-based catalysts, such as homobenzotetramisole and its analogues, have proven to be highly effective in this transformation, affording the desired 2H-thiochromenes in high yields and with excellent enantioselectivities. beilstein-journals.org The chemoselectivity of S-to-N acyl transfer is a powerful tool in organic synthesis, and its application in the construction of heterocyclic systems like 2H-thiochromenes highlights its versatility. This method provides an elegant and atom-economical route to chiral this compound derivatives.

Alkenylation with Organoboron Reagents

The use of organoboron reagents, particularly vinylboronic acids and their derivatives, has become a prominent strategy for the synthesis of 2H-chromenes, and the principles can be extended to their thio-analogs. These reactions often proceed via a Petasis-type reaction or a Suzuki coupling followed by an intramolecular cyclization.

In a typical Petasis-type reaction, a salicylaldehyde, an amine, and a vinylboronic acid react in a multicomponent fashion. The product derived from this condensation can then undergo cyclization upon heating to yield a 2H-chromene, with the elimination of the amine. While this has been extensively studied for salicylaldehydes, the analogous reaction with 2-mercaptobenzaldehydes provides a plausible route to 2H-thiochromenes.

Another approach involves a metal-free alkenylation of salicylaldehydes with vinylboronic acids in the presence of a tetrafluoroboric acid diethyl ether complex. Interestingly, when 6-halo-substituted salicylaldehydes are used, the reaction directly affords 2H-chromenes in good to excellent yields. This suggests a potential pathway for the direct synthesis of substituted 2H-thiochromenes from appropriately substituted 2-mercaptobenzaldehydes. The versatility and functional group tolerance of organoboron reagents make them attractive for the synthesis of a wide range of substituted 2H-thiochromenes. wikipedia.org

Synthetic Control and Selectivity

The development of synthetic methods for 2H-thiochromenes has increasingly focused on controlling the reaction outcomes to selectively produce specific isomers. This control is paramount for creating structurally defined molecules for various applications. Key aspects of this control are regioselectivity, which dictates the position of bond formation during the ring-closing step, and stereoselectivity, which governs the three-dimensional arrangement of atoms in the final structure.

Regioselectivity in the synthesis of the this compound core is critical, particularly in intramolecular cyclization reactions where multiple pathways can compete. The formation of the six-membered thiopyran ring fused to a benzene (B151609) ring can be directed by carefully choosing substrates, catalysts, and reaction conditions. numberanalytics.comnumberanalytics.com

A prominent strategy for constructing the this compound skeleton is the intramolecular cyclization of S-aryl propargyl sulfides. researchgate.netacs.org This transformation is generally governed by Baldwin's rules for ring closure. The desired formation of the this compound ring proceeds via a 6-endo-dig cyclization pathway. acs.orgnih.gov The success of this regioselective pathway is often dependent on the substitution pattern of the starting material, particularly at the propargylic position (the carbon atom bearing the sulfur and adjacent to the alkyne). acs.orgnih.gov

Research has shown that the presence of two substituents on the propargylic carbon, known as the gem-disubstituent or Thorpe-Ingold effect, plays a crucial role. acs.orgnih.gov This steric constraint favors the 6-endo-dig cyclization required for the thiochromene ring over the competing 5-exo-dig cyclization that would lead to a five-membered ring. acs.org

Starting MaterialCatalyst/ReagentReaction TypeKey FindingReference
S-Aryl propargyl sulfides with gem-disubstitutionN-Iodosuccinimide (NIS)Electrophilic IodoarylationThe gem-disubstituent effect favors the 6-endo-dig cyclization, leading selectively to 3-iodo-2H-thiochromenes. acs.orgnih.gov
S-Aryl propargyl sulfides with gem-disubstitutionSilver triflate (AgOTf)Electrophilic HydroarylationThe silver catalyst promotes the 6-endo-dig hydroarylation to form 2H-thiochromenes. The method was used to shorten the synthesis of the antagonist AGN194310. acs.orgresearchgate.net
2-Alkynyl biarylsDimethyl sulfoxide (DMSO) / I2Methylthiolative AnnulationIn situ generation of MeSH from DMSO followed by reaction with I2 leads to electrophilic cyclization, demonstrating a method where the sulfur source is integrated during cyclization. rsc.org
2-(Alkylamino)phenyl ketones and α,β-unsaturated carboxylic acid derivativesMagnesium amideConjugate addition–aldol condensationThis method can be applied to the synthesis of 2H-1-benzothiopyran-3-carboxylic acid derivatives using 2-mercaptobenzophenone (B8638929) as the sulfur-containing starting material. researchgate.net

This table summarizes different strategies where regioselectivity is controlled to favor the formation of the this compound ring system.

The synthesis of chiral, enantioenriched 2H-thiochromenes is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. Several powerful strategies have been developed for the stereoselective construction of the this compound scaffold, primarily relying on organocatalysis and the use of chiral substrates.

One of the most effective methods is the organocatalytic enantioselective cascade reaction. A highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination has been developed for synthesizing 3,4-unsubstituted 2H-thiochromenes. acs.orgnih.gov This reaction occurs between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones. Catalyzed by the chiral amine catalyst diphenylprolinol TMS ether, the reaction proceeds through an aromatic iminium intermediate and yields a variety of 2-substituted 2H-thiochromenes with excellent enantioselectivities, often achieving up to a 99:1 enantiomeric ratio (er). acs.orgnih.govnih.gov

Another approach involves the use of substrates from the chiral pool. An efficient and highly stereoselective strategy for synthesizing 2,3-substituted thiochromenes has been demonstrated through a tandem thio-Michael addition. researchgate.netrsc.org This method uses an in-situ generated α,β-unsaturated aldehyde derived from a carbohydrate. The inherent chirality of the sugar derivative directs the stereochemical outcome of the cyclization, affording thiochromenes with a complex and versatile substituent at the stereogenic center. researchgate.net

Furthermore, multicomponent reactions have been engineered for full regio- and stereocontrol. For example, a three-component 1,3-dipolar cycloaddition reaction between isatin derivatives, L-proline, and thiochromene-based chalcones produces complex spiro-heterocycles containing spirooxindole, pyrrolidine, and thiochromene scaffolds in a highly controlled stereoselective manner. mdpi.com

Reaction TypeSubstratesCatalyst/Chiral SourceKey Stereochemical OutcomeReference
Cascade Sulfa-Michael/Julia-Kocienski Olefination2-Mercaptobenzaldehydes and β-substituted vinyl PT-sulfonesDiphenylprolinol TMS etherProvides 3,4-unsubstituted 2H-thiochromenes with up to 99:1 enantiomeric ratio. acs.orgnih.govnih.gov
Tandem Thio-Michael AdditionIn situ generated α,β-unsaturated aldehyde from a carbohydrate derivativeCarbohydrate chiral poolYields 2,3-substituted thiochromenes with high stereoselectivity derived from the sugar moiety. researchgate.netrsc.org
1,3-Dipolar CycloadditionIsatin derivatives, Thiochromene chalconesL-prolineFully controlled regio- and stereoselective formation of complex spiro[pyrrolidine-thiochromene] compounds. mdpi.com
Amidine-Catalyzed Transformationα,β-Unsaturated thioestersHomobenzotetramisoleProduces 2-substituted thiochromenes with high yields and enantioselectivities. nih.gov

This table presents key stereoselective methods for the synthesis of chiral this compound derivatives, highlighting the catalysts and chiral sources that enable stereocontrol.

Mechanistic Investigations of 2h Thiochromene Transformations

Elucidation of Reaction Pathways and Intermediates

The formation of the 2H-thiochromene scaffold is often accomplished through cascade or domino reactions where the formation of key intermediates directs the subsequent cyclization and bond-forming steps. The nature of these intermediates is highly dependent on the starting materials and catalytic system employed.

Enolate intermediates are pivotal in several synthetic routes to functionalized thiochromenes. One notable example is the intramolecular Rauhut–Currier reaction, which can be catalyzed by nucleophiles to form chromene and thiochromene structures. While detailed mechanistic studies on the thio-analogue are less common than for their oxygen counterparts, the underlying principles are analogous.

In related transformations, such as the synthesis of thiopyrano[2,3-b]thiochromene derivatives, the reaction proceeds through a domino sequence initiated by a Michael addition. For instance, the reaction of 4-hydroxy-2H-thiochromene-2-thione with an aldehyde and malononitrile (B47326) in water involves multiple steps where nucleophilic attack and subsequent cyclization are key. researchgate.net While not explicitly forming a simple this compound, these complex syntheses highlight the role of nucleophilic intermediates that are functionally similar to enolates in building the fused thiochromene ring system.

In the context of synthesizing dihydrocoumarins, which are structurally related to chromenes, tandem Michael addition-hemiacetalization reactions have been shown to proceed via enolate intermediates. researchgate.net Exploring similar domino oxa-Michael aldol-type reactions with the corresponding mercapto- starting materials is a promising, though less explored, avenue for this compound synthesis that would inherently involve enolate or thio-enolate intermediates. researchgate.net

While the direct application of carbene radical chemistry to this compound synthesis is not as extensively documented as for 2H-chromenes, the underlying principles established for chromenes offer a strong precedent. Cobalt-catalyzed reactions utilizing salicyl-N-tosylhydrazones and alkynes proceed via cobalt(III)-carbene radical intermediates to form 2H-chromenes. This metalloradical activation pathway is a powerful tool for constructing six-membered heterocyclic rings.

In a relevant transformation for sulfur-containing heterocycles, a radical cascade reaction has been successfully employed to synthesize maleimide-fused thiochromenes. This reaction is initiated by a radical initiator like AIBN, which generates a thiyl radical. The thiyl radical undergoes an intermolecular addition to a C=C bond, creating a new radical species that subsequently cyclizes to form the thiochromene-fused product.

Another pathway involves radical intermediates generated from 4-hydroxy-2H-chromene-2-thione. In the presence of an oxidant system like iodine/TBHP, a radical can be formed by the abstraction of a hydrogen atom from the 4-hydroxyl group. researchgate.net This radical intermediate can exist in several resonance forms, including one with the radical centered on a carbon atom, which then participates in subsequent bond-forming reactions. researchgate.net

Ortho-quinone methides (o-QMs) are highly reactive intermediates frequently implicated in the synthesis of 2H-chromenes. Their sulfur analogues, o-thioquinone methides, are the corresponding key intermediates in many this compound syntheses. These species are highly polarized and reactive due to the tendency of their quinoid system to rearomatize.

The formation of 2H-thiochromenes can proceed through the generation of an o-thioquinone methide which then undergoes a 6π-electrocyclization. For example, in syntheses starting from aryl propargyl thioethers, a researchgate.netresearchgate.net-sigmatropic rearrangement (a thio-Claisen rearrangement) can lead to an allenyl intermediate which tautomerizes to form the reactive o-thioquinone methide. This intermediate then rapidly cyclizes to yield the stable this compound ring.

Proton transfer is a fundamental step in many multi-step reaction mechanisms leading to 2H-thiochromenes and is often coupled with other key events like bond formation or cleavage. In reactions involving hemithioacetal intermediates, the formation of a carbon-sulfur bond can occur rapidly, followed by a proton transfer step. researchgate.net In some base-catalyzed breakdown reactions of hemithioacetals, evidence suggests that C-S bond cleavage and proton transfer are, to some extent, concerted processes. researchgate.net

O-Quinone Methide Intermediates

Reaction Dynamics and Kinetic Studies

Kinetic studies provide quantitative insight into reaction rates and the factors that control them. By examining how reaction conditions affect the speed of a transformation, researchers can deduce the composition of the transition state in the slowest step of the mechanism.

The identification of the rate-determining step (RDS) is a cornerstone of mechanistic investigation, as it pinpoints the highest energy barrier along the reaction coordinate. google.com For multi-step syntheses of 2H-thiochromenes, the RDS can vary significantly depending on the specific pathway.

In the synthesis of hemithioacetals, which can be precursors to thiochromenes, kinetic studies have shown that the separation of a hydroxide (B78521) ion from the hemithioacetal intermediate is the rate-determining step. researchgate.net This is in contrast to the initial C-S bond formation and proton transfer, which are rapid. researchgate.net

For syntheses proceeding via a Claisen rearrangement of aryl propargyl thioethers, computational and experimental studies have identified the initial researchgate.netresearchgate.net-sigmatropic rearrangement as the rate-determining step in many cases. researchgate.net However, for certain derivatives, the subsequent tautomerization step (a proton transfer) to form the o-thioquinone methide can become rate-limiting. researchgate.net This shift in the RDS highlights the subtle electronic and steric effects that govern the reaction dynamics.

Stopped-Flow Kinetic Techniques

A comprehensive review of scientific literature reveals a notable absence of specific studies employing stopped-flow kinetic techniques for the direct mechanistic investigation of this compound transformations. While this rapid-mixing method is a powerful tool for studying the kinetics of fast reactions in solution, its application to the this compound ring system is not documented in the available research.

Stopped-flow spectroscopy is instrumental in monitoring reactions that occur on a millisecond timescale, allowing for the detection and characterization of transient intermediates and the determination of rate constants for fast reaction steps. This technique involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the reaction progress within an observation cell is monitored, typically by absorption or fluorescence spectroscopy.

In the broader context of related heterocyclic compounds, such as 2H-chromenes, stopped-flow techniques have been successfully utilized. For instance, studies on the multicomponent synthesis of 2H-chromene derivatives have employed stopped-flow apparatus to investigate the kinetics of the initial, rapid reaction steps. These investigations have been crucial in elucidating complex reaction mechanisms, identifying rate-determining steps, and quantifying the influence of various factors, such as solvent polarity and reactant structure, on the reaction rates. Kinetic data, including rate constants and activation parameters, have been determined for these analogous systems.

However, despite the structural similarity between 2H-chromenes and 2H-thiochromenes—differing by the substitution of an oxygen atom with a sulfur atom in the heterocyclic ring—equivalent kinetic studies on this compound are not found in the searched literature. The difference in electronegativity and size between sulfur and oxygen can lead to significant variations in reaction pathways and kinetics, making direct extrapolation of data from 2H-chromene systems to 2H-thiochromenes speculative without experimental validation.

Consequently, due to the lack of specific research in this area, no detailed research findings or data tables concerning the use of stopped-flow kinetic techniques for this compound transformations can be presented. This indicates a potential gap in the current body of research and highlights an opportunity for future investigations into the fast reaction kinetics of this important sulfur-containing heterocycle.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 2H-thiochromenes. Both ¹H and ¹³C NMR provide data on the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Detailed research on substituted 2H-thiochromenes provides insight into the characteristic chemical shifts. For instance, in 4-aryl-2H-thiochromene derivatives, the protons on the thiopyran ring are readily identifiable. rsc.org The methylene (B1212753) protons at the C2 position (H2) typically appear as a distinct signal, while the olefinic protons at C3 and C4 show characteristic shifts and coupling constants that confirm the 2H-isomer structure. The assignment of the absolute configuration at the C2 position in chiral 3-nitro-2H-thiochromenes has been successfully determined using ¹H NMR spectroscopy, highlighting the technique's utility in stereochemical analysis. soton.ac.uk

The analysis of various substituted 2H-thiochromenes reveals consistent patterns. The aromatic protons of the benzo-fused ring typically resonate in the range of δ 6.7-7.5 ppm. researchgate.net In ¹³C NMR spectra, the chemical shifts of the carbons in the heterocyclic ring are particularly diagnostic. For example, in spiro-chromene thiadiazole derivatives, the spiro center at C2 and the ethylenic carbon at C3 show characteristic signals that confirm the structural arrangement. academie-sciences.fr

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Substituted 4-Aryl-2H-thiochromene Derivative The following data is for a representative compound and chemical shifts can vary based on substitution and solvent.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2~ 3.5 - 4.0 (CH₂)~ 25 - 35 (C2)
H3~ 5.7 - 6.2 (olefinic CH)~ 120 - 130 (C3)
H4Not applicable (substituted)~ 130 - 140 (C4)
Aromatic H~ 7.0 - 7.8 (multiplet)~ 124 - 135 (Aromatic C)
C4aNot applicable~ 128 - 132
C8aNot applicable~ 135 - 140

Data sourced from studies on various substituted 2H-thiochromenes. rsc.orgsoton.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For 2H-thiochromene, key vibrational bands include C=C stretching from the aromatic and pyran rings, C-H stretching (aromatic and aliphatic), and the characteristic C-S stretching of the thiopyran ring.

While detailed spectra for the parent this compound are not extensively published, data from substituted derivatives and analogous 2H-chromenes provide a clear picture of the expected spectral regions. For comparison, 2H-chromenes show strong bands for C-O-C stretching, which would be replaced by C-S-C vibrations in thiochromenes, typically found in the 600-800 cm⁻¹ region. sci-hub.se

More advanced time-resolved IR (TR-IR) spectroscopy has been instrumental in studying the photoinduced dynamics of related chromene systems. nih.govrsc.orgresearchgate.net These studies reveal that upon UV excitation, significant changes occur in the vibrational spectrum, corresponding to the cleavage of the C2-heteroatom bond and the formation of open-ring isomers. nih.govresearchgate.net For 2,2-diphenyl-2H-chromene, transient IR spectra show the disappearance of ground-state bands and the appearance of new bands corresponding to the excited state and subsequent open-form isomers, all occurring on an ultrafast timescale. nih.govresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for 2H-Chromene Derivatives These values provide a reference for the expected regions in this compound spectra.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C=C stretch (olefinic)1620 - 1680Variable
C-S-C stretch600 - 800Medium-Weak

Data inferred from studies on 2H-chromenes and general IR correlation tables. sci-hub.seorientjchem.org

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. Studies on 2H-chromenes using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have identified characteristic fragmentation pathways that are applicable to 2H-thiochromenes. nih.govresearchgate.net

Upon protonation, the resulting [M+H]⁺ ion of a 2H-chromene does not preferentially localize the charge on the heteroatom. nih.govresearchgate.net Instead, the molecule can undergo ring-opening to a zwitterionic structure, with the charge located on a tertiary carbocation. nih.govresearchgate.net The primary fragmentation pathway for these compounds is the cleavage of the γ-bond relative to this carbocation center. nih.govresearchgate.net

For this compound, the molecular ion would be expected to undergo similar rearrangements. A key fragmentation pathway would involve the loss of a hydrogen radical (H•) to form the highly stable, aromatic thiochromylium cation ([C₉H₇S]⁺). This process is analogous to the formation of the chromylium ion in the fragmentation of 2H-chromene. core.ac.uk Other common fragmentations observed in related chromenes include the loss of small neutral molecules or radicals such as CH₃• and CO. nih.gov

Table 3: Common Fragmentation Pathways in the Mass Spectra of 2H-Chromenes These pathways are expected to be analogous for 2H-thiochromenes.

Fragmentation Process Neutral Loss Significance
Hydrogen Radical LossH•Leads to the formation of the stable, aromatic (thio)chromylium cation. core.ac.uk
Methyl Radical LossCH₃• (15 Da)Common for derivatives with methyl groups. nih.govresearchgate.net
Retro-Diels-Alder (RDA) typeVariesCleavage of the heterocyclic ring can occur, depending on substituents.
Phenyl Ring LossC₆H₄ + CH₃• (91 Da)Observed in phenyl-substituted derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectra of 2H-thiochromenes are characterized by absorption bands corresponding to π→π* transitions within the conjugated system. The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the molecular structure, including the extent of conjugation and the presence of electron-donating or electron-withdrawing substituents. acs.org

Studies on substituted 3-E-styryl-2H-thiochromenes show that these compounds have distinct absorption profiles. acs.orgnih.gov Annulation of the chromene system, for example with a furan (B31954) ring, can lead to a bathochromic (red) shift in the absorption spectrum. cdnsciencepub.com The photochromic nature of many chromenes and thiochromenes means their UV-Vis spectra can be altered by irradiation with UV light, which triggers a ring-opening reaction to form colored isomers that absorb strongly in the visible region. cdnsciencepub.com

Table 4: UV-Vis Absorption Maxima for Representative Chromene and Thiochromene Derivatives

Compound Type Solvent Absorption Maxima (λₘₐₓ, nm)
2,2-Diphenyl-5,6-benzo(2H)chromeneAcetonitrile~300, ~350
3-E-Styryl-2H-thiochromenes1,4-DioxaneVaries with substitution
Furo-fused 2H-chromenesTolueneBathochromically shifted

Data sourced from studies on various chromene and thiochromene derivatives. acs.orgcdnsciencepub.comuni-muenchen.de

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are powerful methods for investigating the excited-state dynamics of molecules, such as the photochromic reactions characteristic of 2H-thiochromenes and their oxygen analogs. These experiments monitor spectral changes on timescales ranging from femtoseconds to milliseconds following photoexcitation.

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states and reaction intermediates. For the 2H-chromene class, this method has been extensively used to map the photochromic ring-opening reaction. uni-muenchen.deresearchgate.net

Upon excitation with a UV laser pulse (pump), the 2H-chromene molecule is promoted to an excited singlet state. nih.gov From this state, it undergoes an ultrafast C-S bond cleavage (in the case of thiochromene) on a sub-picosecond timescale, leading to the formation of a colored, open-ring photomerocyanine isomer. nih.govuni-muenchen.de This process is often barrierless and populates the ground state of the open form. nih.gov Subsequent transient absorption measurements with a second probe pulse reveal the spectral evolution as this initial open form isomerizes into more stable transoid configurations. nih.gov These intermediates have distinct absorption spectra in the visible range and decay back to the closed form thermally or photochemically on timescales from microseconds to seconds. nih.gov

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation, providing information on the lifetime of the excited state and the presence of different emitting species. assaygenie.comhoriba.com While many photochromic chromenes have low fluorescence quantum yields because the ring-opening reaction is a very efficient non-radiative decay pathway, some derivatives exhibit significant emission. acs.org

Studies of substituted 3-E-styryl-2H-thiochromenes have characterized their fluorescence properties. acs.org In a polar aprotic solvent like 1,4-dioxane, these compounds show emission maxima in the range of 430 to 445 nm. acs.org The combination of steady-state and time-resolved fluorescence data has highlighted the potential of these molecules to act as fluorescent probes. acs.orgnih.gov The technique can distinguish between different emitting species if they have different lifetimes, which is useful for analyzing complex systems or the interaction of the probe with its environment. horiba.com

Transient Absorption Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It is a valuable tool for studying radical species, transition metal complexes, and other paramagnetic entities. libretexts.orgethz.ch The application of EPR spectroscopy to the study of this compound would be relevant in scenarios where the molecule is converted into a paramagnetic form, such as a radical cation or as a ligand in a complex with a paramagnetic metal ion.

While extensive research exists on various derivatives of the broader chromene and thiochromene families, specific EPR spectroscopic data for the parent compound, this compound, is not extensively detailed in the reviewed scientific literature. However, the principles of EPR and findings for related structures provide a framework for understanding its potential application.

Theoretical Application to this compound:

The radical form of the related chromene molecule is known to be paramagnetic, with the unpaired electron delocalized over the entire molecular structure. rjptonline.org By analogy, a radical cation of this compound, which could be generated through chemical or electrochemical oxidation, would be EPR active. The analysis of the resulting EPR spectrum would yield important information:

g-value: The g-value would provide insight into the electronic environment of the unpaired electron. The presence of the sulfur atom in the heterocyclic ring would be expected to influence the g-value compared to its oxygen-containing counterpart, chromene.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ³³S) would lead to hyperfine splitting in the EPR spectrum. The hyperfine coupling constants (a) are proportional to the spin density at the respective nucleus and thus provide a map of the unpaired electron's delocalization across the this compound molecule.

Research on Related Compounds:

While direct studies on this compound are scarce, EPR spectroscopy has been successfully employed to investigate paramagnetic species in related heterocyclic systems. For instance, studies on certain derivatives of 2H-benzo[h]chromene have used EPR to detect the formation of semiquinone radicals in biological systems. conicet.gov.arnih.gov These studies confirm that the chromene framework can be readily studied by EPR upon formation of a radical species. Similarly, EPR has been used to characterize the geometry and coordination of metal ions in complexes containing coumarin-based thiosemicarbazone ligands. rroij.commdpi.com

Data Table:

Photophysical and Photochemical Properties of 2h Thiochromenes

Photochromism and Photoinduced Ring-Opening Reactions

Photochromism in 2H-thiochromenes, similar to their 2H-chromene counterparts, is characterized by a reversible transformation between two isomers with different absorption spectra, induced by the absorption of electromagnetic radiation. acs.org This process typically involves a colorless, closed-ring form and a colored, open-ring form.

The fundamental mechanism of photochromism in the 2H-thiochromene family involves a photoinduced electrocyclic ring-opening reaction. acs.org Upon irradiation with UV light, the heterocyclic thiopyran ring undergoes cleavage of the carbon-sulfur (C-S) bond. nih.govuni-muenchen.de

Drawing parallels from the extensively studied 2H-chromenes, the process begins with the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). nih.govuni-muenchen.de This excitation leads to an ultrafast cleavage of the C2-S bond, occurring on a femtosecond to picosecond timescale. nih.govrsc.org This bond scission generates an open-ring intermediate, often described as a zwitterionic or biradicaloid species in the excited state. nih.gov This transient species then undergoes relaxation to the ground state, initially forming a sterically hindered cisoid isomer of the open form. nih.gov Subsequently, this initial open form undergoes further structural isomerization to more thermodynamically stable transoid isomers. nih.gov The reverse reaction, ring-closure, can be initiated either thermally or by irradiation with light of a different wavelength (e.g., visible light), restoring the original colorless, closed-ring this compound. nih.gov The efficiency of the photochemical ring-opening has been shown in related chromene systems to be dependent on the specific vibronic transition selected by the excitation wavelength. researchgate.net

The events following photoexcitation in 2H-thiochromenes and related compounds are exceptionally rapid. Time-resolved spectroscopic studies on analogous 2H-chromenes reveal that the entire process of excited-state decay and ring-opening occurs on an ultrafast timescale. nih.govresearchgate.net

Upon absorption of a photon and transition to the Franck-Condon region of the S₁ state, the molecule undergoes rapid internal conversion and vibrational relaxation. uni-muenchen.de Nonadiabatic molecular dynamics simulations on 2,2-diphenyl-2H-chromene have provided detailed time constants for these processes. The decay from the S₁ excited state is estimated to occur within approximately 182 femtoseconds. rsc.org The formation of the intermediate open-ring structure happens within about 229 fs, and the appearance of the final ring-opened product takes around 1262 fs (1.26 ps). rsc.org The relaxation from the excited state back to the ground state is thought to proceed through conical intersections, which are regions where the potential energy surfaces of the S₁ and S₀ states cross, facilitating highly efficient, non-radiative decay. rsc.org The primary decay pathway for these photochromic compounds is the productive ring-opening reaction, which competes with other photophysical processes like fluorescence and intersystem crossing. The quantum yield of the photocoloration reaction in related chromenes is generally high, often in the range of 0.7 to 1.0, indicating that the ring-opening pathway is highly efficient. researchgate.net

Mechanistic Understanding of Photochromic Behavior

Fluorescence and Luminescence Characteristics

While many 2H-thiochromenes are primarily known for their photochromism, certain derivatives exhibit significant fluorescence. The emission properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the thiochromene core.

A study of 3-E-Styryl-2H-thiochromenes found that these compounds display fluorescence emission in the range of 430 to 445 nm when dissolved in dioxane. acs.org Compared to their oxygen-containing 2H-chromene analogues, the 2H-thiochromenes generally exhibit lower fluorescence quantum yields (Φ). acs.org Fluorescence lifetime measurements for this class of compounds revealed biexponential decay kinetics, suggesting the presence of at least two distinct excited state species or decay environments. acs.org This fluorescence capability has been harnessed for practical applications, such as using substituted 2H-thiochromenes as fluorescent probes for cellular imaging. acs.orgnih.gov Furthermore, more complex systems incorporating the 2H-chromene framework have been shown to exhibit advanced luminescent behaviors like thermally activated delayed fluorescence (TADF), highlighting the versatility of this structural motif. acs.org

Compound (Substituent)λabs (nm)λem (nm)Quantum Yield (Φ)
3-E-Styryl-2H-thiochromene373430N/A
6-Methyl-3-E-Styryl-2H-thiochromene3734450.04
6-Bromo-3-E-Styryl-2H-thiochromene3734400.03
6-Chloro-3-E-Styryl-2H-thiochromene3734410.03

Table 1: Photophysical data for selected 3-E-Styryl-2H-thiochromenes in dioxane. Data sourced from The Journal of Organic Chemistry. acs.org

Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a property observed in many chromene derivatives. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. In polar solvents, a molecule with a higher dipole moment in the excited state compared to the ground state will be stabilized, typically leading to a red-shift (bathochromic shift) in the emission spectrum.

For chromene-based compounds, notable changes are often observed in the fluorescence emission spectra when measured in solvents of varying polarity, whereas the absorption spectra may remain relatively unchanged. dntb.gov.ua The relationship between the solvent polarity and the spectral shifts can be analyzed using models such as the Lippert-Mataga and Bakhshiev equations. researchgate.net These analyses allow for the estimation of the change in the molecule's dipole moment upon excitation. researchgate.net Such solvatochromic properties are valuable, as they enable these compounds to be used as probes for studying the local environment, such as membrane dynamics or protein localization. vulcanchem.com

Redox Properties and Electrochemical Behavior

The redox properties of 2H-thiochromenes are crucial for their potential use in optoelectronic applications. nih.gov Techniques like cyclic voltammetry (CV) are employed to study the electrochemical behavior of these compounds. e-journals.injacsdirectory.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the properties of 2H-thiochromene and its derivatives. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance of accuracy and computational cost, making it suitable for a wide range of molecular investigations.

DFT calculations are extensively used to determine the optimized molecular structures and geometries of this compound derivatives. Theoretical calculations of bond lengths and angles often show strong agreement with experimental data obtained from techniques like X-ray crystallography.

For instance, a theoretical investigation of 2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene using DFT provided detailed insights into its structural properties. researchgate.netresearchgate.net Similarly, studies on related chromene structures have demonstrated that optimized geometrical parameters calculated via DFT correlate well with single-crystal X-ray diffraction results. uomphysics.net In one study on a 2-oxo-2H-chromene derivative, the root-mean-square deviation for bond lengths between DFT calculations and crystallographic data was as low as 0.012 Å. sapub.org This level of accuracy validates the use of DFT for predicting the three-dimensional structures of these heterocyclic compounds.

The planarity and conformation of the rings within the thiochromene scaffold are also key areas of investigation. For example, in a substituted 2H-chromene, the coumarin (B35378) unit was found to be almost planar. nih.gov Such geometric details are crucial for understanding the molecule's interaction with biological targets.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Chromene Derivative This table is illustrative, based on findings that DFT calculations show good agreement with experimental data.

Parameter Experimental (X-ray) DFT/B3LYP
Bond Lengths (Å) Good Agreement Good Agreement
Bond Angles (°) Good Agreement Good Agreement
RMSD (Bond Lengths, Å) N/A 0.012 sapub.org
RMSD (Bond Angles, °) N/A 0.4 sapub.org

RMSD: Root-Mean-Square Deviation

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com

DFT calculations are frequently employed to determine the HOMO and LUMO energy levels of this compound derivatives. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comchemicalpapers.com For example, a study on 2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene used HOMO-LUMO analysis to discuss the molecule's stability. researchgate.netresearchgate.net In another study on a chromene derivative, the HOMO-LUMO energy gap was calculated to be 4.4216 eV, indicating that the compound is kinetically quite stable. uomphysics.net

The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. Typically, in chromene and thiochromene derivatives, the electron densities of these orbitals are concentrated around the aromatic rings and heteroatoms. orientjchem.org

Molecular Docking and Ligand-Target Interaction Modeling

Binding Mechanism Analysis

Molecular docking studies have been employed to elucidate the binding mechanisms of this compound derivatives with biological targets. For instance, the binding of 2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene with the protein encoded as 4RJ3 PDB was investigated to determine the optimal binding pose, binding energy, and the specific interactions driving the binding process. researchgate.net Such analyses are crucial for understanding the structure-activity relationships and for the rational design of new, more potent derivatives. researchgate.net

In a similar vein, computational docking analysis of 6-sulfonamide-2H-chromene derivatives demonstrated their ability to interact with key enzymes in diabetes, namely α-amylase, α-glucosidase, and PPAR-γ. rsc.org The studies revealed favorable binding energies and a variety of interactions within the active sites of these enzymes, confirming their potential as inhibitors. rsc.org Likewise, docking studies on 2H-chromene and 7H-furo-chromene derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms revealed that the open-ring forms (2-hydroxycinnamic acids) are the active inhibitors. unica.it These studies highlighted the importance of the carboxylate moiety in chelating the zinc ion within the enzyme's active site and forming key interactions with surrounding amino acid residues. unica.it

Quantum Chemical Analysis of Mechanistic Steps

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanistic aspects of reactions involving 2H-thiochromenes and their analogs. DFT calculations on a representative 2H-chromene compound indicated its potential as an electron-donating diene, suggesting its reactivity in certain chemical transformations. researchgate.net

In the context of understanding reaction mechanisms, kinetic and thermodynamic studies of the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate were combined with theoretical computations. tandfonline.com These studies helped to elucidate the multi-step reaction mechanism, identifying the fast and slow steps of the process. tandfonline.com Furthermore, DFT has been used to study the physical and electronic properties of various substituted coumarin derivatives, which are structurally related to 2H-thiochromenes. matec-conferences.org These calculations provide insights into geometric properties, HOMO-LUMO gaps, and atomic charges, which are fundamental to understanding the reactivity and stability of these molecules. matec-conferences.org

Theoretical studies on the corrosion inhibition properties of ethyl 2-oxo-2H-chromene-3-carboxylate, a related chromene derivative, utilized DFT to explore the inhibition mechanism. orientjchem.org Quantum chemical parameters were calculated to understand the interaction between the inhibitor molecule and the metal surface. orientjchem.orgscirp.orgscirp.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method has been applied to various this compound and 2H-chromene derivatives to understand their crystal packing and the nature of the non-covalent interactions that stabilize the crystal structure.

For 2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene, Hirshfeld surface analysis was used to visualize and examine both intramolecular and intermolecular interactions in its crystal structure. researchgate.net Similarly, for 2-oxo-2H-chromen-4-yl pentanoate, this analysis revealed that H⋯H (46.1%), H⋯O/O⋯H (28.6%), and H⋯C/C⋯H (14.7%) contacts are the most significant intermolecular interactions. researchgate.netiucr.org In another study on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, O···H/H···O (34.9%) and H···H (33.3%) contacts were found to be the largest contributors to the Hirshfeld surface. sapub.org The analysis also identified C-H...O hydrogen bonds, H-π, and π-π stacking interactions. sapub.org

The crystal packing of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was also investigated using Hirshfeld analysis, which highlighted the predominant role of the carbonyl-O atom as a hydrogen bond acceptor in the intermolecular C-H…O interactions. derpharmachemica.com For (E)-N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazide, Hirshfeld surface analysis, in conjunction with lattice energy calculations, provided a detailed understanding of the C—H···O and π–π stacking interactions that form a three-dimensional array in the crystal. core.ac.uk

The charge-density distribution in 2H-chromene-2-thione (also known as 2-thiocoumarin) was determined from high-resolution X-ray diffraction data, and the topological properties of the molecular electron density were analyzed to understand the intermolecular interactions. researchgate.netnih.gov

Table of Intermolecular Contact Percentages from Hirshfeld Surface Analysis for Various 2H-Chromene Derivatives

CompoundH···H Contacts (%)O···H/H···O Contacts (%)C···H/H···C Contacts (%)Other Contacts (%)Reference
2-oxo-2H-chromen-4-yl pentanoate46.128.614.710.6 researchgate.net, iucr.org
2-oxo-2H-chromen-6-yl 4-methoxybenzoate33.334.916.015.8 (C···O/O···C: 4.4, O···O: 1.0) sapub.org

Structure Activity Relationship Sar Studies in the Context of Molecular Mechanisms

Influence of Substituents on Chemical Reactivity

The reactivity of the 2H-thiochromene core is significantly modulated by the nature and position of its substituents. These modifications can alter the electron density distribution across the molecule, thereby influencing its susceptibility to various chemical transformations.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have a profound impact on the reactivity of the thiochromene system. For instance, the presence of EWGs like halogens (e.g., chlorine, fluorine) or a nitro group can enhance the electrophilicity of the heterocyclic ring. vulcanchem.comchim.it In one study, the presence of a trifluoromethyl (CF3) group at the 2-position of a 3-nitro-2H-chromene was found to be essential for the molecule to react with sodium azide (B81097), whereas the 2,2-diphenyl substituted analog showed no reactivity. chim.it This highlights the critical role of electron-withdrawing substituents in enabling specific reaction pathways. Similarly, halogen substituents can increase the electrophilicity of carbonyl carbons in adjacent groups, potentially accelerating nucleophilic addition reactions compared to non-halogenated counterparts. vulcanchem.com

Conversely, the reactivity can be influenced by the steric bulk of substituents. In a study involving the Diels-Alder reaction of 2,2-disubstituted-4-styryl-2H-chromene derivatives, it was observed that the yield of the cyclized product decreased as the size of the alkyl substituents at the R2 position increased. rsc.org For example, derivatives with 2,2-dimethyl substituents showed higher yields (91-94%) compared to those with 2,2-dipropyl groups (83-89%). rsc.org

In the context of biological activity, which is a manifestation of chemical reactivity, SAR studies have revealed specific trends. For certain thiochromene derivatives designed as antifungal agents, the inclusion of nitrogen-containing moieties, such as aliphatic amines, was found to significantly boost efficacy. nih.gov In another series of antibacterial thiochromane derivatives, a chlorine atom at the 6th position and a carboxylate group at the 2nd position were shown to significantly enhance activity. rsc.org

Table 1: Influence of Substituents on the Reactivity of Thiochromene Derivatives
Substituent GroupPositionEffect on Reactivity/ActivitySource
Trifluoromethyl (-CF3)2Essential for reactivity with sodium azide in 3-nitro-2H-chromenes. chim.it chim.it
Chlorine (-Cl)6Enhanced antibacterial activity in thiochromane derivatives. rsc.org rsc.org
Carboxylate (-COO-)2Enhanced antibacterial activity in thiochromane derivatives. rsc.org rsc.org
Alkyl (e.g., -CH3 vs -C3H7)2Increased steric bulk (propyl vs. methyl) led to decreased yields in Diels-Alder reactions. rsc.org rsc.org
Nitrogen-containing moieties-Significantly enhanced antifungal efficacy. nih.gov nih.gov

Stereochemical Influence on Molecular Interactions

The synthesis of this compound derivatives can be designed to produce specific stereoisomers. For example, spiro-heterocycles incorporating a thiochromene scaffold have been synthesized through 1,3-dipolar cycloaddition reactions in a fully regio- and stereo-selective manner. researchgate.net This control over the stereochemical outcome is vital as different stereoisomers can exhibit vastly different biological activities. The stereochemistry of a molecule can influence its binding affinity to enzymes or receptors. cymitquimica.comontosight.ai

Asymmetric synthesis methods are employed to obtain enantiomerically pure or enriched this compound derivatives. The kinetic resolution of racemic 3-nitro-2H-chromenes using chiral catalysts, for instance, allows for the separation of enantiomers, which can then be studied independently for their biological effects. chim.it In other examples, the Diels-Alder reaction between 2H-chromene dienes and dienophiles has been shown to proceed with a high degree of stereocontrol, with the endo approach being favored due to secondary orbital interactions, thus defining the stereochemistry at multiple newly formed chiral centers. rsc.org The ability to control and define the stereochemistry is crucial for developing compounds with improved drug-receptor interactions and better pharmacokinetic profiles. nih.gov

Table 2: Examples of Stereochemical Control in Thiochromene/Chromene Chemistry
Reaction TypeKey FeatureSignificanceSource
1,3-Dipolar CycloadditionFully regio- and stereo-selective synthesis of spiro-heterocycles. researchgate.netCreates structurally complex molecules with defined stereochemistry. researchgate.net researchgate.net
Asymmetric Kinetic ResolutionSeparation of racemic 3-nitro-2H-chromenes. chim.itAllows for the study of individual enantiomers. chim.it chim.it
Diels-Alder ReactionPredominance of the endo approach determines the stereochemistry of four stereogenic centers. rsc.orgProvides stereochemical control in the formation of complex fused-ring systems. rsc.org rsc.org

Electronic Properties and Reactivity Correlations

The chemical reactivity of this compound derivatives is intrinsically linked to their electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these relationships. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and molecular electrostatic potential, researchers can predict and explain the reactivity of these compounds. researchgate.netmaterialsciencejournal.org

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule. materialsciencejournal.org For a substituted this compound derivative, DFT calculations indicated its potential as an electron-donating diene in cycloaddition reactions. researchgate.net The stability of another derivative, 2-(2-Bromo-5-Fluorophenyl)-7-Methoxy-3-Nitro-2H-Thiochromene, was analyzed with the help of its HOMO-LUMO molecular orbitals. researchgate.net

Correlations have been drawn between calculated electronic properties and observed biological activities. For a series of 2H-chromene-3-carboxamides, molecular quantum chemical calculations suggested that their activity against gram-negative bacteria could be correlated with the electron-donating abilities of the molecules (related to HOMO energy). dlsu.edu.ph In contrast, their activity against gram-positive strains showed some correlation with their electron-accepting abilities (related to LUMO energy). dlsu.edu.ph This demonstrates how the electronic nature of the molecule dictates its interaction with different biological systems.

The electronic environment created by substituents directly influences reaction pathways. Electron-withdrawing halogens, for example, can create a unique electronic distribution that enhances the electrophilicity of certain parts of the molecule, thereby influencing reaction rates and mechanisms. vulcanchem.com These theoretical insights allow for the rational design of new this compound derivatives with tailored reactivity and potentially enhanced therapeutic or material properties.

Table 3: Correlation of Electronic Properties with Reactivity
Electronic PropertyMethod of AnalysisCorrelation with Reactivity/ActivitySource
HOMO-LUMO analysisDFT CalculationsUsed to discuss the stability and reactivity of this compound derivatives. researchgate.net researchgate.net
Electron-donating ability (related to EHOMO)Quantum Chemical CalculationsCorrelated with activity against gram-negative bacteria for 2H-chromene-3-carboxamides. dlsu.edu.ph dlsu.edu.ph
Electron-accepting ability (related to ELUMO)Quantum Chemical CalculationsCorrelated with activity against gram-positive bacteria for 2H-chromene-3-carboxamides. dlsu.edu.ph dlsu.edu.ph
Electron DistributionGeneral AnalysisInfluenced by electron-withdrawing substituents, affecting reaction pathways and rates. vulcanchem.com vulcanchem.com

Advanced Applications and Functional Materials Research of 2h Thiochromene

The 2H-thiochromene scaffold, a sulfur-containing heterocyclic analog of chromene, has garnered significant interest in materials science and medicinal chemistry. Its unique structural and electronic properties form the basis for its development into a variety of functional materials and advanced applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-thiochromene derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. For example, Sajadikhah et al. (2021) highlight the use of thiourea-mediated cyclization under acidic conditions, yielding derivatives with >70% efficiency . Solvent-free approaches, such as those using hypervalent iodine reagents (e.g., HTIB), can reduce byproduct formation . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice. Validate purity via HPLC or GC-MS, and compare yields across methods using a table:

MethodCatalyst/ReagentYield (%)Purity (%)Reference
Thiourea cyclizationH₂SO₄7295
HTIB-mediated oxidationHydroxy(tosyloxy)iodobenzene6590

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Infrared (IR) and Raman spectroscopy identify sulfur-related vibrational modes (e.g., C–S stretching at 600–700 cm⁻¹), while NMR (¹H/¹³C) resolves aromatic proton environments . Shahidha et al. (2015) used density functional theory (DFT) to correlate experimental spectra with computational models, achieving <2% deviation in bond-length predictions . For electronic properties, UV-Vis spectroscopy and HOMO-LUMO gap analysis via DFT are standard .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its 4H-thiochromene isomer under oxidative conditions?

  • Methodological Answer : Ahmad and Silva Jr. (2012) demonstrated that this compound (118) undergoes regioselective oxidation with HTIB to form 4H-thiochromene (119), whereas 2H-chromenes yield trans-addition products. This divergence stems from sulfur’s electron-withdrawing effects, altering transition-state stability . To validate, perform kinetic studies (e.g., Eyring plots) and monitor intermediates via LC-MS.

Q. What computational strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in vibrational spectra often arise from solvent effects or tautomerism. Use hybrid DFT functionals (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models to simulate solvent-dependent shifts . Compare computed vs. experimental data using statistical tools like root-mean-square deviation (RMSD). For example, Shahidha et al. (2015) achieved RMSD <0.5 cm⁻¹ by incorporating anharmonic corrections .

Q. How can researchers design reproducible synthetic protocols for this compound derivatives with scalability?

  • Methodological Answer : Follow the PRISMA framework for systematic literature review to identify robust methods . Optimize parameters using design of experiments (DoE), such as factorial designs, to assess interactions between temperature, catalyst loading, and solvent. Reproduce protocols from primary literature (e.g., Sajadikhah et al. 2021) and document deviations in a lab notebook with raw data appendices .

Methodological and Ethical Considerations

Q. What ethical standards apply when handling hazardous reagents in this compound synthesis?

  • Methodological Answer : Adopt the Globally Harmonized System (GHS) for chemical safety:

  • Use fume hoods for volatile reagents (e.g., H₂SO₄).
  • Dispose of hypervalent iodine waste via neutralization and chelation .
  • Document risk assessments and mitigation plans in institutional review board (IRB) submissions .

Q. How should researchers address contradictory findings in mechanistic studies of this compound reactions?

  • Methodological Answer : Apply triangulation by cross-verifying results via multiple techniques (e.g., kinetic isotope effects, computational modeling, and isotopic labeling). For instance, if HTIB-mediated oxidation yields conflicting regioselectivity, use ¹⁸O-labeling to track oxygen incorporation pathways .

Data Management and Validation

Q. What methods ensure the accuracy of spectral data for this compound derivatives?

  • Methodological Answer :

  • Internal Validation : Replicate measurements under identical conditions (e.g., three NMR trials).
  • External Validation : Compare with databases like SDBS or NIST Chemistry WebBook.
  • Statistical Analysis : Calculate confidence intervals for peak assignments using software like ACD/Labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.